molecular formula C11H18F3N3 B11743285 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine

Cat. No.: B11743285
M. Wt: 249.28 g/mol
InChI Key: YEPOWKWVFUCQIL-UHFFFAOYSA-N
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Description

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.

    Alkylation: The final step involves the alkylation of the pyrazole ring with 3-methylbutylamine. This can be achieved using alkyl halides or alkyl sulfonates under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, alkyl sulfonates

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules

Biology: : In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable in the study of biological pathways and mechanisms.

Medicine: : The compound is investigated for its potential therapeutic properties. Its unique chemical structure may allow it to act as a drug candidate for the treatment of various diseases.

Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylbutyl)amine
  • {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(4-methylbutyl)amine

Uniqueness: : The presence of the trifluoromethyl group in {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C11H18F3N3

Molecular Weight

249.28 g/mol

IUPAC Name

3-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C11H18F3N3/c1-8(2)4-5-15-7-9-6-10(11(12,13)14)17(3)16-9/h6,8,15H,4-5,7H2,1-3H3

InChI Key

YEPOWKWVFUCQIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=NN(C(=C1)C(F)(F)F)C

Origin of Product

United States

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